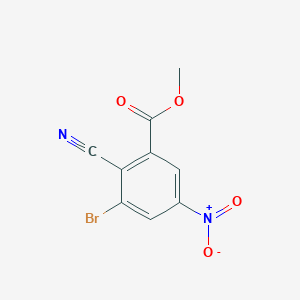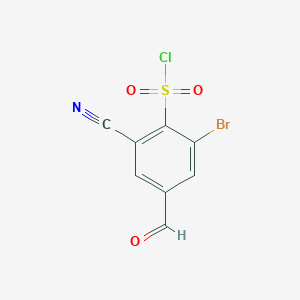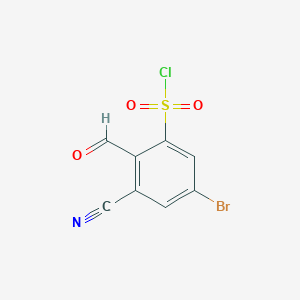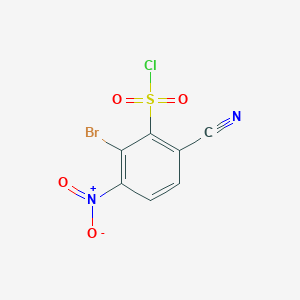
N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide
Vue d'ensemble
Description
“N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da .
Molecular Structure Analysis
The molecular structure of “N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” consists of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The compound has a density of 1.4±0.1 g/cm3 and a molar volume of 128.4±7.0 cm3 .
Physical And Chemical Properties Analysis
“N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” has several notable physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a molar refractivity of 45.8±0.5 cm3, and a molar volume of 128.4±7.0 cm3 . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . Its polar surface area is 83 Å2, and its polarizability is 18.2±0.5 10-24 cm3 .
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
One significant application of N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide in scientific research is in the field of chemical reactions and the synthesis of derivatives. For instance, it reacts with hydrazine to yield various products like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and (4-amino-5-mercapto-1,2,4-triazol-3-yl)acetohydrazide, highlighting a pathway for reductive sequences in chemical transformations (Dickinson & Jacobsen, 1975). Similarly, its reaction with triethyl orthoformate has been studied, leading to the creation of distinct compounds, indicating its role as a versatile reagent in organic synthesis (Erkin & Krutikov, 2019).
Heterocyclic Compound Synthesis
This compound is also used in the synthesis of heterocyclic compounds. For instance, it has been utilized in the preparation of (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil, indicating its importance in the creation of new heterocyclic structures with potential biological activities (Mohammad, Ahmed, & Mahmoud, 2017).
Antimicrobial and Biological Activities
Research has also explored the antimicrobial and biological activities of compounds derived from this compound. Studies have shown that certain derivatives exhibit significant antibacterial activity, which is crucial for the development of new pharmaceuticals (Fuloria et al., 2009).
Orientations Futures
The future directions for research on “N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” could involve further exploration of its potential biological activities, such as its antitrypanosomal and antiplasmodial activities . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights.
Propriétés
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-3-6(13)9-7(8-4)11-10-5(2)12/h3H,1-2H3,(H,10,12)(H2,8,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHYGMRVXMHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















